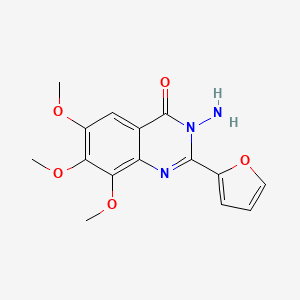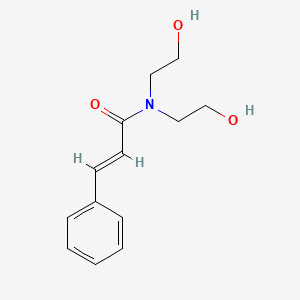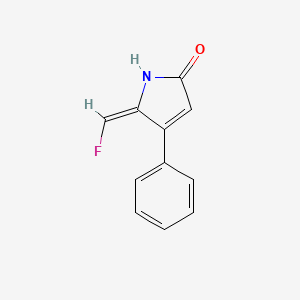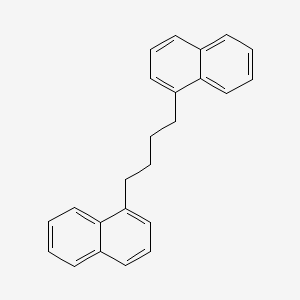![molecular formula C28H36O2Si B13835197 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol is a compound that features a tert-butyl(diphenyl)silyl group attached to a phenol ring substituted with two isopropyl groups. This compound is known for its stability and is often used in organic synthesis as a protecting group for alcohols due to its resistance to acidic hydrolysis and nucleophilic species .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol typically involves the protection of the hydroxyl group on the phenol ring using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are generally mild, often conducted at room temperature in solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反应分析
Types of Reactions
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
科学研究应用
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism by which 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly effective due to the steric bulk and electronic properties of the tert-butyl(diphenyl)silyl group, which provide resistance to acidic and nucleophilic conditions .
相似化合物的比较
Similar Compounds
Tert-butyldimethylsilyl (TBDMS) ether: Another silyl ether used for protecting hydroxyl groups, but less bulky and less stable under acidic conditions compared to tert-butyl(diphenyl)silyl ether.
Trimethylsilyl (TMS) ether: A smaller and less stable protecting group compared to tert-butyl(diphenyl)silyl ether.
Triisopropylsilyl (TIPS) ether: Similar in stability to tert-butyl(diphenyl)silyl ether but with different steric properties.
Uniqueness
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol is unique due to its high stability and resistance to acidic hydrolysis and nucleophilic attack. This makes it particularly valuable in complex synthetic routes where selective protection and deprotection of hydroxyl groups are crucial .
属性
分子式 |
C28H36O2Si |
|---|---|
分子量 |
432.7 g/mol |
IUPAC 名称 |
4-[tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3 |
InChI 键 |
BMNNMQPKHONECS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


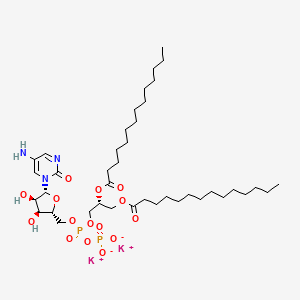
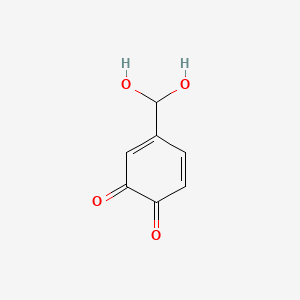
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)

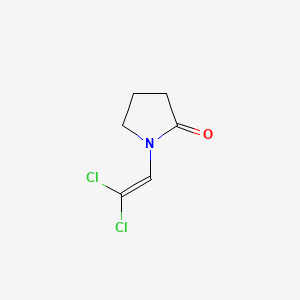
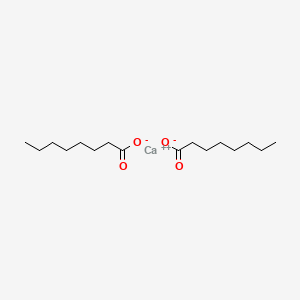
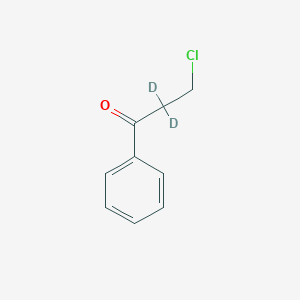
![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
